![molecular formula C19H20N2O3S B2914054 N-(5-(4-methoxybenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide CAS No. 477281-57-5](/img/structure/B2914054.png)
N-(5-(4-methoxybenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide
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Overview
Description
N-(5-(4-methoxybenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) detailed the synthesis and characterization of zinc phthalocyanine derivatives, highlighting their high singlet oxygen quantum yield, useful for photodynamic therapy applications. These compounds demonstrate significant potential as Type II photosensitizers for cancer treatment, emphasizing the importance of such molecular frameworks in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Properties
Another study by Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating their DNA protective abilities and strong antimicrobial activities against various pathogens. This suggests the utility of such compounds in creating protective agents against microbial infections, offering a foundation for further exploration in antimicrobial drug development (Gür et al., 2020).
Anticancer Properties
Al-Mutabagani et al. (2021) explored the synthesis of thiazolyl-ethylidene hydrazino-thiazole derivatives and their antimicrobial and anticancer properties. Their findings indicated that most of the synthesized thiazole compounds were effective against both Gram-positive and Gram-negative bacteria, with some compounds showing potent cytotoxic activities against liver, colorectal, and breast carcinoma cell lines. These results underscore the potential of such molecular structures in the development of new anticancer agents (Al-Mutabagani et al., 2021).
Mechanism of Action
Target of Action
It is known that compounds containing theindole nucleus and thiazole ring , such as this one, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . Thiazole rings, on the other hand, have reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This can lead to a variety of downstream effects, depending on the specific pathways and systems involved.
Result of Action
Given the broad range of biological activities associated with indole and thiazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-3-6-16(24-13)9-10-18(22)21-19-20-12-17(25-19)11-14-4-7-15(23-2)8-5-14/h3-8,12H,9-11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQRMGGTMZXHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxybenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide |
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